4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound belongs to the 1,3,4-oxadiazole class, characterized by a sulfamoylbenzamide core linked to a substituted oxadiazole ring. Its structure includes a benzyl(methyl)sulfamoyl group at the 4-position of the benzamide and a 2-methoxyphenyl substituent on the oxadiazole ring. The 1,3,4-oxadiazole scaffold is known for diverse bioactivities, including antifungal, enzyme inhibitory, and anticancer properties .
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S/c1-28(16-17-8-4-3-5-9-17)34(30,31)19-14-12-18(13-15-19)22(29)25-24-27-26-23(33-24)20-10-6-7-11-21(20)32-2/h3-15H,16H2,1-2H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPAJRVOBGCEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This compound possesses a sulfamoyl group, an oxadiazole ring, and a methoxyphenyl substituent, which may contribute to its biological activities. Despite its potential, comprehensive studies detailing its biological activity remain limited.
Structural Characteristics
The chemical structure of the compound can be represented as follows:
This structure includes:
- A sulfamoyl group, known for its antibacterial properties.
- An oxadiazole ring, which is often implicated in various biological activities including anti-inflammatory and anticancer effects.
- A methoxyphenyl group that may enhance lipophilicity and biological interactions.
Biological Activity Overview
Currently, there is a lack of specific empirical data regarding the biological activity of this compound. However, the presence of functional groups suggests potential activities in several areas:
- Antimicrobial Activity : Compounds with sulfamoyl groups have been widely studied for their antibacterial properties. For instance, related compounds have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis .
- Anticancer Potential : The oxadiazole moiety is associated with anticancer activity in various derivatives. Research indicates that oxadiazole-containing compounds can inhibit cancer cell proliferation and induce apoptosis .
- Anti-inflammatory Effects : Some derivatives of benzamide and oxadiazole have demonstrated anti-inflammatory properties in preclinical studies. The combination of these functional groups may enhance such effects .
Case Studies and Research Findings
While direct studies on this specific compound are scarce, related research provides insights into its potential biological activities:
- Antitubercular Agents : A study on substituted benzamide derivatives highlighted several compounds with significant anti-tubercular activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This suggests that similar structures may exhibit comparable efficacy.
- Oxadiazole Derivatives : Research has shown that certain oxadiazole derivatives possess promising anticancer properties. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell lines effectively .
Comparative Analysis of Related Compounds
To better understand the potential activity of this compound, a comparison with related compounds is useful.
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide | Cyclohexyl group | Antibacterial against E. coli |
| 4-(benzyl(methyl)sulfamoyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | Furan ring | Anticancer activity |
| 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide | Methoxy group | Antimicrobial activity against S. aureus |
Scientific Research Applications
Basic Information
- Molecular Formula : C25H24N4O5S
- Molecular Weight : 492.5 g/mol
- Structural Features : The compound contains a sulfamoyl group, an oxadiazole ring, and methoxyphenyl moieties, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics to 4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant antimicrobial properties. For instance, derivatives of 2-mercaptobenzimidazole have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound N1 | 1.27 | Staphylococcus aureus |
| Compound N8 | 1.43 | Escherichia coli |
| Compound N22 | 2.60 | Klebsiella pneumoniae |
| Compound N23 | 2.65 | Candida albicans |
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Studies have shown that compounds with similar functionalities can inhibit the growth of cancer cells effectively. For example, certain derivatives have demonstrated IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating higher potency against specific cancer cell lines such as HCT116 .
Table 2: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound N9 | 5.85 | HCT116 |
| Compound N18 | 4.53 | HCT116 |
| Standard Drug (5-FU) | 9.99 | HCT116 |
In Silico Studies
In silico studies have been employed to predict the binding affinity and interaction of this compound with various biological targets. Molecular docking studies suggest that the compound can effectively bind to DHFR, providing insights into its potential efficacy as an antitumor agent .
Toxicity and Selectivity
Preliminary toxicity studies indicate that certain derivatives exhibit a favorable selectivity index against cancer cells compared to normal cells (e.g., HEK-293). This selectivity is crucial for developing safer therapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s activity and physicochemical properties can be inferred by comparing it to structurally similar derivatives. Key analogs are summarized below:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Impact of Oxadiazole Substituents
- Methoxy Position : The target compound’s 2-methoxyphenyl group differs from LMM5’s 4-methoxyphenylmethyl substituent. Methoxy groups at the para position (LMM5) enhance antifungal activity, but the ortho position (target compound) may alter steric interactions with TrxR or other targets .
- Heterocyclic vs. Aromatic Substituents : LMM11’s furan-2-yl group contributes to higher antifungal potency (IC₅₀ = 0.78 µg/mL) compared to LMM5’s aromatic substituent, suggesting heterocyclic moieties improve target binding .
Role of Sulfamoyl Modifications
- Benzyl(methyl)sulfamoyl : Present in both the target compound and LMM5, this group is critical for TrxR inhibition. Molecular docking studies suggest it interacts with hydrophobic pockets in TrxR .
- Cyclohexyl(ethyl)sulfamoyl (LMM11) : Increased lipophilicity may enhance membrane permeability, explaining LMM11’s superior antifungal activity .
Mechanistic Insights from In Silico Studies
- Docking and Binding Affinity: The Glide XP scoring function () highlights hydrophobic enclosure and hydrogen bonding as key factors in ligand-receptor interactions.
- Enzyme Inhibition : Compounds with 5-(ethylthio)-1,3,4-oxadiazole () show cytotoxic effects via carbonic anhydrase II (hCA II) inhibition. The target compound’s methoxy group may similarly modulate enzyme interactions, though specific data are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
